

Application Notes and Protocols for MI-503 In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of MI-503, a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of MI-503 in various cancer models.

Introduction

MI-503 is an orally bioavailable small-molecule inhibitor that disrupts the critical interaction between menin and MLL fusion proteins, which are key drivers in certain types of leukemias, such as those with MLL rearrangements.[1][2] This interaction is essential for the leukemogenic activity of MLL fusion proteins. By inhibiting this interaction, MI-503 has been shown to induce differentiation and apoptosis in MLL-rearranged leukemia cells and demonstrates significant anti-tumor activity in in vivo models.[1][3] This document provides detailed information on its dosage, treatment schedules, and relevant experimental protocols based on published preclinical studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies involving MI-503.



Table 1: MI-503 Dosage and Administration in Murine Models

Animal Model	Cancer Type	MI-503 Dosage	Administr ation Route	Treatmen t Frequenc y	Study Duration	Referenc e
BALB/c nude mice (MV4;11 xenograft)	MLL- rearranged Leukemia	60 mg/kg	Intraperiton eal (i.p.)	Once daily	35-38 days	[1][3]
BALB/c nude mice (MV4;11 xenograft)	MLL- rearranged Leukemia	30 mg/kg	Oral (p.o.)	Not specified	Pharmacok inetic study	[1]
BALB/c nude mice (HepG2 xenograft)	Hepatocell ular Carcinoma	35 mg/kg	Intraperiton eal (i.p.)	Once daily	Not specified	[4]
BALB/c nude mice (Hep3B xenograft)	Hepatocell ular Carcinoma	35 mg/kg	Intraperiton eal (i.p.)	Once daily	Not specified	[4]
ICR mice	Cholesteat oma	50 μΜ	Topical injection	Not specified	14 days	[5]
OMS mice	Hypergastri nemia	Not specified	Intraperiton eal (i.p.)	Not specified	1 month	[6]

Table 2: Pharmacokinetic Properties of MI-503 in Mice



Parameter	Value	Administration Route	Dosage	Reference
Oral Bioavailability	~75%	Oral (p.o.)	30 mg/kg or 100 mg/kg	[1][7]
Peak Plasma Concentration	High	Intravenous (i.v.) & Oral (p.o.)	15 mg/kg (i.v.), 30 or 100 mg/kg (p.o.)	[1]

Signaling Pathway and Experimental Workflow Signaling Pathway of Menin-MLL Inhibition by MI-503

The diagram below illustrates the mechanism of action of MI-503. In MLL-rearranged leukemias, the MLL fusion protein interacts with menin, leading to the trimethylation of histone H3 at lysine 4 (H3K4me3) at target gene loci, such as HOXA9 and MEIS1. This results in increased expression of these genes, which promotes leukemogenesis. MI-503 competitively binds to menin, disrupting the menin-MLL interaction. This leads to a decrease in H3K4me3 levels at target promoters, resulting in the downregulation of oncogenic gene expression and subsequent anti-leukemic effects.





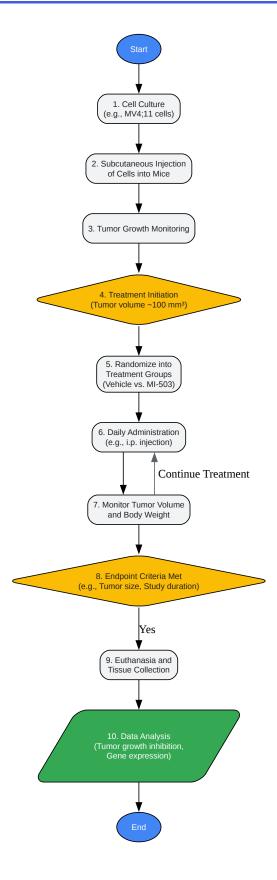
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Caption: Mechanism of MI-503 in disrupting the Menin-MLL interaction.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for assessing the in vivo efficacy of **MI-503** in a subcutaneous xenograft mouse model.





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Caption: Workflow for an in vivo xenograft study with MI-503.



Experimental Protocols Preparation of MI-503 for In Vivo Administration

Materials:

- MI-503 powder
- Dimethyl sulfoxide (DMSO)
- PEG400 (Polyethylene glycol 400)
- Phosphate-buffered saline (PBS) or Saline
- Sterile, light-protected tubes
- · Vortex mixer
- · Sterile syringes and needles

Procedure for Intraperitoneal (i.p.) Injection Formulation:

- Prepare a stock solution of MI-503 in DMSO.
- For the final working solution, prepare a vehicle solution consisting of 25% DMSO, 25% PEG400, and 50% PBS.[7]
- Dissolve the MI-503 stock solution in the vehicle to achieve the desired final concentration for dosing (e.g., for a 60 mg/kg dose in a 20g mouse, the concentration will depend on the injection volume).
- Ensure the solution is clear and homogenous. If precipitation occurs, gentle warming and vortexing may be required.
- Prepare fresh daily before administration and protect from light.

Procedure for Oral (p.o.) Gavage Formulation:



 While specific oral formulations for MI-503 are mentioned to have high bioavailability, detailed public protocols are less common.[1][7] A common approach for similar compounds involves suspension in a vehicle like 0.5% methylcellulose with 0.1% Tween-80 in water.
 Formulation development and testing are recommended.

In Vivo Xenograft Efficacy Study

Animal Model:

4-6 week old female BALB/c nude mice.[7]

Cell Line:

MV4;11 (human MLL-rearranged leukemia cell line).[7]

Procedure:

- Cell Implantation: Subcutaneously inject 1 x 10⁷ MV4;11 cells in a mixture of serum-free medium and Matrigel (1:1 ratio) into the flank of each mouse.[1]
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Treatment Initiation: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=6-9 per group).[3][4][7]
- Drug Administration:
 - Treatment Group: Administer MI-503 (e.g., 60 mg/kg) via intraperitoneal injection once daily.[1][3]
 - Control Group: Administer the vehicle solution using the same volume and route as the treatment group.
- Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.[1]
- Endpoint and Analysis:



- Euthanize the mice when tumors reach the predetermined endpoint size as per institutional guidelines, or at the end of the study period (e.g., 35-38 days).[1][3]
- Excise tumors and measure their final weight and volume.
- Collect tissues (tumor, liver, kidney) for pharmacodynamic (e.g., qRT-PCR for HOXA9,
 MEIS1 expression) and toxicity (e.g., H&E staining) analyses.[1]

Safety and Toxicity

Prolonged treatment with **MI-503** at efficacious doses (e.g., 60 mg/kg daily for 38 days) has been shown to be well-tolerated in mice, with no significant alterations in body weight or morphological changes in the liver and kidney tissues.[1][8] Furthermore, studies have indicated that **MI-503** does not impair normal hematopoiesis in mice, suggesting a favorable therapeutic window.[1] In studies involving combination with sorafenib, no substantial signs of toxicity were observed.[4]

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